1,2-Di-o-tolylethyne
Overview
Description
1,2-Di-o-tolylethyne is an organic compound with the chemical formula C16H14 and a molecular weight of 206.28 g/mol This compound appears as a white to light yellow solid and is soluble in organic solvents but has low solubility in water . It is primarily used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di-o-tolylethyne can be synthesized through the reaction of phenylacetylene with o-dichlorotoluene under appropriate conditions . Another method involves the use of potassium carbonate (K2CO3) as a base, aryl iodide, and an alkyne in the presence of a palladium catalyst in ethanol at 80°C . The reaction typically proceeds for 1 to 4 hours, depending on the specific conditions and reagents used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. Safety measures, such as proper ventilation and protective equipment, are essential during production to prevent exposure to hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
1,2-Di-o-tolylethyne undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,2-Di-o-tolylethyne has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Di-o-tolylethyne involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate that undergoes transformations through catalytic or non-catalytic processes. The specific pathways depend on the type of reaction and the conditions employed .
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylethyne: Similar structure but with phenyl groups instead of methyl-substituted phenyl groups.
1,2-Di-p-tolylethyne: Similar structure but with para-methyl-substituted phenyl groups.
Uniqueness
1,2-Di-o-tolylethyne is unique due to the presence of ortho-methyl groups on the phenyl rings, which can influence its reactivity and the types of reactions it undergoes. This structural feature can lead to different steric and electronic effects compared to its analogs .
Properties
IUPAC Name |
1-methyl-2-[2-(2-methylphenyl)ethynyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-13-7-3-5-9-15(13)11-12-16-10-6-4-8-14(16)2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIUEMOZHFTFEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C#CC2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437185 | |
Record name | 1,1'-(Ethyne-1,2-diyl)bis(2-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5294-03-1 | |
Record name | 1,1'-(Ethyne-1,2-diyl)bis(2-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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